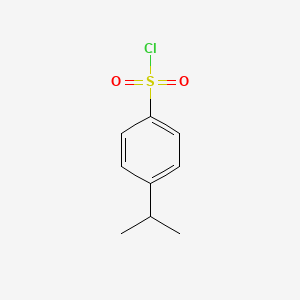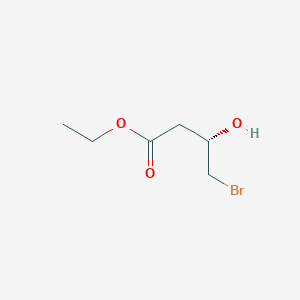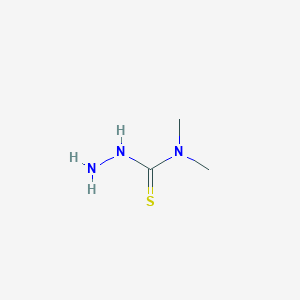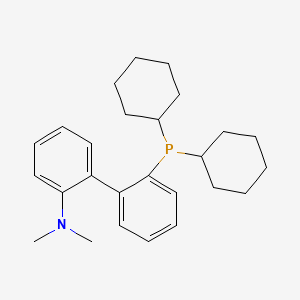
4-Isopropylbenzenesulfonyl chloride
Übersicht
Beschreibung
4-Isopropylbenzenesulfonyl chloride is a chemical compound with the molecular formula C9H11ClO2S . It is synthesized from isopropylbenzene via chlorosulfonation . This compound may be used to synthesize chlorosulfonyl-functionalized ATRP (Atom transfer radical polymerization) initiator and 4-isopropylbenzenethiol .
Synthesis Analysis
The synthesis of 4-Isopropylbenzenesulfonyl chloride involves the chlorosulfonation of isopropylbenzene . This process involves the reaction of isopropylbenzene with chlorosulfonic acid, resulting in the formation of 4-Isopropylbenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of 4-Isopropylbenzenesulfonyl chloride consists of a benzene ring substituted with an isopropyl group and a sulfonyl chloride group . The molecular weight of this compound is 218.70 g/mol .Chemical Reactions Analysis
4-Isopropylbenzenesulfonyl chloride can participate in various chemical reactions due to the presence of the reactive sulfonyl chloride group . For instance, it can be used to synthesize chlorosulfonyl-functionalized ATRP initiators and 4-isopropylbenzenethiol .Physical And Chemical Properties Analysis
4-Isopropylbenzenesulfonyl chloride is a clear yellow to orange liquid . It has a density of 1.22 g/mL at 25 °C and a boiling point of 142°C at 5mmHg . The refractive index of this compound is 1.539 .Wissenschaftliche Forschungsanwendungen
-
- Application : 4-Isopropylbenzenesulfonyl chloride is used as a reagent in organic synthesis .
- Method of Application : The specific method of application can vary depending on the reaction. Generally, it would be used in a reaction with a suitable nucleophile, which attacks the sulfur atom, displacing the chloride. The exact conditions (solvent, temperature, etc.) would depend on the specific reaction .
- Results : The outcome of the reaction would depend on the specific reaction. In general, the product would be a compound in which the nucleophile has replaced the chloride atom .
-
- Application : 4-Isopropylbenzenesulfonyl chloride can be used to synthesize chlorosulfonyl-functionalized ATRP (Atom Transfer Radical Polymerization) initiator .
- Method of Application : The specific method of application would involve reacting the 4-Isopropylbenzenesulfonyl chloride with a suitable compound to form the ATRP initiator. The exact conditions (solvent, temperature, etc.) would depend on the specific reaction .
- Results : The outcome of the reaction would be the formation of the ATRP initiator, which can then be used to initiate a polymerization reaction .
- Field : Synthesis of 4-Isopropylbenzenethiol
- Application : 4-Isopropylbenzenesulfonyl chloride can be used to synthesize 4-isopropylbenzenethiol .
- Method of Application : The specific method of application would involve reacting the 4-Isopropylbenzenesulfonyl chloride with a suitable compound to form 4-isopropylbenzenethiol. The exact conditions (solvent, temperature, etc.) would depend on the specific reaction .
- Results : The outcome of the reaction would be the formation of 4-isopropylbenzenethiol .
- Field : Synthesis of Chlorosulfonyl-functionalized ATRP Initiator
- Application : 4-Isopropylbenzenesulfonyl chloride can be used to synthesize chlorosulfonyl-functionalized ATRP (Atom Transfer Radical Polymerization) initiator .
- Method of Application : The specific method of application would involve reacting the 4-Isopropylbenzenesulfonyl chloride with a suitable compound to form the ATRP initiator. The exact conditions (solvent, temperature, etc.) would depend on the specific reaction .
- Results : The outcome of the reaction would be the formation of the ATRP initiator, which can then be used to initiate a polymerization reaction .
Safety And Hazards
This compound is considered hazardous and can cause severe skin burns and eye damage . It is classified as having acute oral toxicity (Category 4), skin corrosion (Category 1B), and serious eye damage (Category 1) according to the 2012 OSHA Hazard Communication Standard . Contact with water liberates toxic gas .
Eigenschaften
IUPAC Name |
4-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETRNHJIXGITKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370552 | |
| Record name | 4-Isopropylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbenzenesulfonyl chloride | |
CAS RN |
54997-90-9 | |
| Record name | 4-Isopropylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














